Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-
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Overview
Description
Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxypyridine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the modulation of neurotransmitter levels in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloroacetyl)morpholine
- 4-Morpholinopiperidine
- Amorolfine
Uniqueness
Compared to similar compounds, Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]- stands out due to its unique combination of a morpholine ring, a pyridine ring, and a dichlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
642084-38-6 |
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Molecular Formula |
C16H16Cl2N2O2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-[5-[(2,6-dichlorophenyl)methoxy]pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-14-2-1-3-15(18)13(14)11-22-12-4-5-16(19-10-12)20-6-8-21-9-7-20/h1-5,10H,6-9,11H2 |
InChI Key |
ACLYFPVZFCRXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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